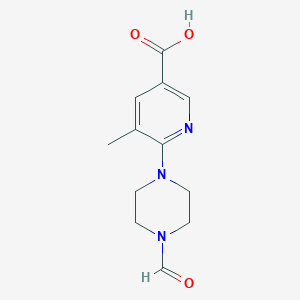

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18) |

InChI Key |

IJUWMCBTPOGFFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-methylnicotinic acid with 4-formylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid.

Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms that is often associated with central nervous system activity.

- Formyl Group : Enhances reactivity, allowing for nucleophilic addition reactions.

- Nicotinic Acid Moiety : Imparts potential interactions with nicotinic receptors, which are crucial in neurotransmission.

Medicinal Chemistry

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is explored for its potential as a lead compound in drug development. Its structural similarities to known pharmacological agents suggest possible applications in treating various neurological and psychiatric disorders.

Preliminary studies indicate that this compound may exhibit:

- Antipsychotic Properties : Similar compounds have been linked to the modulation of dopamine receptors, which are critical in psychiatric conditions.

- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity, making this compound a candidate for further investigation in mood disorders.

- Anxiolytic Properties : Potential interactions with neurotransmitter systems may provide insights into its therapeutic applications for anxiety disorders.

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules, including derivatives that may enhance bioactivity or solubility.

Data Tables

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Methylnicotinic Acid | Nicotinic acid structure | Used in organic synthesis and pharmaceuticals |

| 4-Methylpiperazine | Piperazine ring; lacks the formyl group | Known for central nervous system effects |

| 6-(4-Ethylpiperazin-1-yl)nicotinic Acid | Similar nicotinic structure; ethyl instead of formyl | Explored for analgesic properties |

| Mirtazapine Carboxylic Acid | Related to antidepressant activity | Used in treating depression and anxiety |

Study on Antidepressant Effects

In a controlled study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to untreated controls. Researchers noted alterations in serotonin levels, suggesting an interaction with serotonergic pathways.

Neuropharmacological Investigations

Another study focused on the compound's interaction with dopamine receptors. Results indicated that it may act as a partial agonist at D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in cells. The formyl group may play a role in binding to proteins or enzymes, altering their activity. The nicotinic acid moiety could also contribute to its biological effects by interacting with nicotinic receptors or other cellular pathways.

Comparison with Similar Compounds

Key Observations:

This could improve bioavailability in pharmaceutical applications. The aldehyde derivative (CAS 1355220-08-4) lacks the carboxylic acid group, which may reduce its stability or interaction with biological targets compared to the nicotinic acid series .

Substituent Effects: Ethyl and isopropyl groups on the piperazine ring are hydrophobic, likely reducing aqueous solubility but improving membrane permeability. The formyl group, being more polar, may balance these properties .

Physicochemical Properties

- Solubility : 5-Methylnicotinic acid (CAS 3222-49-9) has low solubility (0.083 g/L at 25°C), but the formylpiperazine derivative is expected to exhibit higher solubility due to increased polarity .

- Stability : Piperazine derivatives with formyl groups may undergo hydrolysis under acidic or basic conditions, unlike ethyl/isopropyl analogs, which are more stable .

Biological Activity

6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine ring with a nicotinic acid moiety, enhanced by the presence of a formyl group, which may influence its reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C13H15N3O3

- Molecular Weight : Approximately 248.29 g/mol

- Key Structural Features :

- Piperazine Ring : Often associated with central nervous system (CNS) activity.

- Nicotinic Acid Moiety : Potential interactions with nicotinic acetylcholine receptors.

- Formyl Group : Enhances reactivity, allowing for various chemical transformations.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly in the CNS. The compound's structure suggests potential modulation of neurotransmitter receptors, which could lead to various therapeutic effects.

Potential Activities:

- Antipsychotic Properties : Similar compounds have shown efficacy in managing symptoms of psychosis.

- Antidepressant Effects : The piperazine component is linked to mood regulation.

- Anxiolytic Activity : Potential for reducing anxiety symptoms through modulation of neurotransmitter systems.

Preliminary Studies

Initial studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. The following table summarizes findings from related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Methylnicotinic Acid | Nicotinic acid structure | Used in organic synthesis and pharmaceuticals |

| 4-Methylpiperazine | Piperazine ring; lacks the formyl group | Known for central nervous system effects |

| 6-(4-Ethylpiperazin-1-yl)nicotinic Acid | Similar nicotinic structure | Explored for analgesic properties |

| Mirtazapine Carboxylic Acid | Related to antidepressant activity | Used in treating depression and anxiety |

Neuropharmacological Studies

Research focusing on piperazine derivatives indicates their potential in treating neurodegenerative diseases. For example, compounds structurally related to this compound have demonstrated the ability to enhance synaptic plasticity in animal models, suggesting applications in cognitive disorders.

Antioxidant and Antimicrobial Activity

Preliminary assessments have shown that related compounds exhibit moderate antioxidant activity, crucial for mitigating oxidative stress-related diseases. Additionally, antimicrobial studies indicate that similar structures can inhibit bacterial growth through mechanisms involving disruption of bacterial membranes or metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid with high purity?

- Answer : A stepwise approach is advised:

- Step 1 : Optimize the coupling reaction between 5-methylnicotinic acid and 4-formylpiperazine using HATU (a coupling reagent) in anhydrous DMF under nitrogen .

- Step 2 : Monitor reaction progress via TLC or HPLC-MS. Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

- Step 3 : Confirm purity (>95%) using NMR (¹H/¹³C), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and elemental analysis .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Answer : Design accelerated stability studies:

- Experimental setup : Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and incubate at 25°C, 40°C, and 60°C for 14 days. Analyze degradation products using UPLC-QTOF-MS .

- Key metrics : Quantify parent compound loss via peak area integration. Identify hydrolytic or oxidative degradation pathways (e.g., formyl group hydrolysis) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Answer : Use LC-MS/MS with deuterated internal standards:

- Sample prep : Protein precipitation (ACN:MeOH 4:1) followed by SPE (C18 cartridges) .

- Chromatography : HILIC column (2.1 × 50 mm, 1.7 µm), mobile phase 0.1% FA in H₂O/ACN .

- Detection : MRM transitions optimized for [M+H]⁺ (e.g., m/z 290 → 145 for quantification) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases)?

- Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (DFT-optimized at B3LYP/6-31G* level) against kinase active sites .

- Step 2 : Analyze binding free energy (MM-GBSA) and key interactions (e.g., hydrogen bonds with catalytic lysine). Validate via MD simulations (NAMD, 100 ns) .

- Step 3 : Prioritize derivatives with improved ΔG values (< -10 kcal/mol) for synthesis and in vitro testing .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

- Answer : Apply a systematic framework:

- Hypothesis 1 : Poor pharmacokinetics (e.g., low oral bioavailability). Test via Caco-2 permeability assays and hepatic microsomal stability .

- Hypothesis 2 : Off-target effects. Use proteome-wide affinity profiling (thermal shift assays or CETSA) .

- Hypothesis 3 : Species-specific metabolism. Compare metabolite profiles in human vs. rodent hepatocytes .

Q. What strategies optimize the compound’s selectivity for piperazine-linked receptors versus off-target GPCRs?

- Answer :

- Strategy 1 : Introduce steric hindrance (e.g., methyl groups at C3 of the nicotinic acid) to disrupt non-specific binding .

- Strategy 2 : Replace the formyl group with bioisosteres (e.g., acetyl or trifluoroacetyl) to modulate electronic effects .

- Validation : Radioligand binding assays (Ki values for target vs. adrenergic/serotonergic receptors) .

Q. How can reaction engineering principles improve yield in large-scale synthesis?

- Answer :

- Process design : Use continuous flow reactors (microfluidic channels) to enhance mixing and heat transfer during the coupling step .

- Parameter optimization : Apply DoE (Design of Experiments) to variables like temperature (40–80°C), residence time (10–30 min), and reagent stoichiometry .

- Quality control : Implement PAT (Process Analytical Technology) tools (e.g., inline FT-IR) for real-time monitoring .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.